cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime: is an organic compound with the molecular formula C19H19NO2 and a molecular weight of 293.4 g/mol This compound features a biphenyl group linked to a cyclohexylideneamino moiety through an oxy-methanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods such as the Wurtz–Fittig reaction, Ullmann reaction, or Suzuki–Miyaura coupling.
Introduction of Cyclohexylideneamino Group: The cyclohexylideneamino group can be introduced via a condensation reaction between cyclohexanone and an appropriate amine.
Formation of Oxy-Methanone Bridge: The final step involves the formation of the oxy-methanone bridge, which can be achieved through a Friedel–Crafts acylation reaction using suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, appropriate solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Biphenyl-4-ylacetic acid
- Biphenyl-4-ylamine
- Biphenyl-4-ylmethanol
Comparison: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime is unique due to its specific structural features, such as the presence of the cyclohexylideneamino group and the oxy-methanone bridge. These features confer distinct chemical and biological properties compared to other biphenyl derivatives .
Eigenschaften
Molekularformel |
C19H19NO2 |
---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(cyclohexylideneamino) 4-phenylbenzoate |
InChI |
InChI=1S/C19H19NO2/c21-19(22-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2 |
InChI-Schlüssel |
RBYKKGREAWFLAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Kanonische SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.